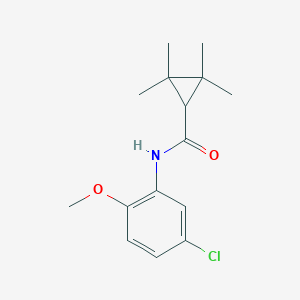
N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, also known as CTMP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of cyclopropane carboxamide derivatives and is a potent inhibitor of protein kinase R (PKR).
Wirkmechanismus
N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide exerts its therapeutic effects by inhibiting the activity of PKR, which is a crucial component of the immune response pathway. PKR is activated in response to viral infection or cellular stress, leading to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and subsequent inhibition of protein synthesis. N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide inhibits this pathway by binding to the catalytic domain of PKR and preventing its activation.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and modulation of the immune response. Additionally, N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is its potent inhibitory activity against PKR, making it a valuable tool for studying the role of PKR in various cellular processes. However, one of the limitations of N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is its low solubility in aqueous solutions, which can make it challenging to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide. One potential avenue is the development of N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide as a therapeutic agent for the treatment of cancer and viral infections. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory effects of N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide. Finally, the development of more soluble derivatives of N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide could improve its utility as a research tool.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and viral infections. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been found to have antiviral activity against several viruses, including hepatitis C virus and human immunodeficiency virus.
Eigenschaften
Produktname |
N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide |
|---|---|
Molekularformel |
C15H20ClNO2 |
Molekulargewicht |
281.78 g/mol |
IUPAC-Name |
N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H20ClNO2/c1-14(2)12(15(14,3)4)13(18)17-10-8-9(16)6-7-11(10)19-5/h6-8,12H,1-5H3,(H,17,18) |
InChI-Schlüssel |
LXGOZGHPMVIEDO-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C)C)C(=O)NC2=C(C=CC(=C2)Cl)OC)C |
Kanonische SMILES |
CC1(C(C1(C)C)C(=O)NC2=C(C=CC(=C2)Cl)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Cyclohexylmethyl)amino]-1-adamantanol](/img/structure/B262084.png)
![2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide](/img/structure/B262085.png)


![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-methylpiperazine](/img/structure/B262101.png)
![9-[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B262102.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B262103.png)
![(2R)-2-[(4-methylphenyl)methylamino]butan-1-ol](/img/structure/B262104.png)

![2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B262106.png)

![3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B262112.png)
![{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B262113.png)
![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B262120.png)